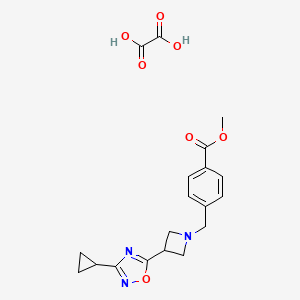

Methyl 4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized via the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Aplicaciones Científicas De Investigación

Synthesis and Mesomorphic Behavior

A series of 1,3,4-oxadiazole derivatives, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate, were synthesized and characterized, revealing their mesomorphic properties such as cholesteric, nematic, and smectic A mesophases. These compounds also exhibited strong photoluminescence, indicating their potential applications in material sciences, especially in display technologies and optical devices (Han et al., 2010).

Structural Characterization and Spacer Utility

Two oxadiazole derivatives were structurally characterized using X-ray crystallography and were noted for their π–π interactions and C–H⋯O interactions, demonstrating their utility as spacers in the synthesis of potential angiotensin receptor antagonists (Meyer et al., 2003).

Synthesis Pathways and Biological Activity

Indolyl Azetidinones and Anti-inflammatory Activity

The synthesis of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-(1H-indol-3-yl-methylene)-2-methyl-5-oxo-1H-imidazol-1-yl] benzamides was achieved, leading to compounds tested for their anti-inflammatory activity. This research provides insights into the potential pharmacological applications of azetidinone derivatives (Kalsi et al., 1990).

Novel Synthesis of Heterocyclic Compounds with Antimicrobial Activity

Research explored the chemical behaviors of certain oxadiazole derivatives, leading to the synthesis of compounds with potential antimicrobial activity. This underscores the importance of these compounds in developing new pharmaceuticals (EL-Fattah, 1998).

Material Science and Sensory Applications

Selective Fluoride Chemosensors

Two novel anion sensors based on 1,3,4-oxadiazole derivatives were reported, showcasing their selective and colorimetric properties for fluoride sensing. Such compounds have significant implications in environmental monitoring and analytical chemistry (Ma et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of Methyl 4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate Oxalate Compounds with 1,2,4-oxadiazole structures have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target similar pathways or organisms.

Mode of Action

The specific mode of action of This compound 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The exact biochemical pathways affected by This compound Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may affect pathways related to bacterial, viral, or leishmanial infections.

Result of Action

The molecular and cellular effects of This compound Based on the potential anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may have similar effects.

Direcciones Futuras

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential for a wide range of applications, including pharmaceuticals and energetic materials .

Propiedades

IUPAC Name |

methyl 4-[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzoate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3.C2H2O4/c1-22-17(21)13-4-2-11(3-5-13)8-20-9-14(10-20)16-18-15(19-23-16)12-6-7-12;3-1(4)2(5)6/h2-5,12,14H,6-10H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZVEVSXGHFNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethoxyphenyl)methyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2641586.png)

![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)

![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2641592.png)

![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2641595.png)

![1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2641597.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641598.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)

![3,4-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2641602.png)

![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641604.png)

![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2641608.png)